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deacetoxycephalosporin C(1-) -

deacetoxycephalosporin C(1-)

Catalog Number: EVT-1596383
CAS Number:
Molecular Formula: C14H18N3O6S-
Molecular Weight: 356.38 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Deacetoxycephalosporin C(1-) is conjugate base of deacetoxycephalosporin C It is a conjugate base of a deacetoxycephalosporin C.
Overview

Deacetoxycephalosporin C is a significant compound in the class of cephalosporin antibiotics, which are widely used to combat bacterial infections. It serves as a precursor in the biosynthesis of various cephalosporins, including cephalosporin C, which is one of the most clinically relevant antibiotics. The compound is derived from penicillin and plays a crucial role in antibiotic development due to its structural properties and biological activity.

Source

Deacetoxycephalosporin C is primarily produced through fermentation processes involving specific fungi and bacteria. Notably, the fungus Acremonium chrysogenum and certain strains of Streptomyces are recognized for their ability to synthesize this compound. The biosynthetic pathway involves the action of deacetoxycephalosporin C synthase, an enzyme that catalyzes the conversion of penicillin derivatives into deacetoxycephalosporin C.

Classification

Deacetoxycephalosporin C belongs to the beta-lactam class of antibiotics, characterized by a beta-lactam ring structure that is essential for its antibacterial activity. It is classified under cephalosporins, which are further categorized based on their generation and spectrum of activity against various bacterial strains.

Synthesis Analysis

Methods

The synthesis of deacetoxycephalosporin C can be achieved through both chemical and enzymatic methods. Enzymatic synthesis is preferred due to its specificity and reduced by-product formation. The primary enzyme involved in this process is deacetoxycephalosporin C synthase (DAOCS), which catalyzes the ring expansion necessary for converting penicillin N into deacetoxycephalosporin C.

Technical Details

The enzymatic pathway begins with the substrate penicillin N, which undergoes oxidative cyclization facilitated by DAOCS. This process involves the use of 2-oxoglutarate as a co-substrate, leading to the formation of a six-membered dihydrothiazine ring characteristic of cephalosporins. Mutational studies on DAOCS have demonstrated enhanced activity towards penicillin G, improving yields of deacetoxycephalosporin C during fermentation processes .

Molecular Structure Analysis

Structure

Deacetoxycephalosporin C features a beta-lactam core structure typical of cephalosporins, with a thiazolidine ring expanded into a dihydrothiazine ring. The molecular formula is C16H17N3O5C_{16}H_{17}N_{3}O_{5}, highlighting its complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms.

Data

Crystallographic studies have provided detailed insights into the three-dimensional structure of DAOCS, revealing critical interactions between the enzyme and its substrates. The enzyme's active site facilitates substrate binding and catalysis through specific conformational changes during the reaction cycle .

Chemical Reactions Analysis

Reactions

The primary reaction involving deacetoxycephalosporin C includes its conversion from penicillin N via DAOCS catalysis. This reaction can be summarized as follows:

  1. Substrate Binding: Penicillin N binds to DAOCS.
  2. Ring Expansion: The thiazolidine ring undergoes oxidative cyclization.
  3. Formation of Deacetoxycephalosporin C: The product is released from the enzyme.

Technical Details

The mechanism involves the oxidative cleavage of 2-oxoglutarate, generating reactive intermediates that facilitate the rearrangement of the beta-lactam structure into the cephalosporin framework . Studies have shown that modifications to DAOCS can significantly enhance its catalytic efficiency and substrate specificity .

Mechanism of Action

Process

Deacetoxycephalosporin C exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs), which are essential for cell wall integrity. This binding disrupts normal cell wall formation, leading to bacterial lysis.

Data

The efficacy of deacetoxycephalosporin C against various Gram-positive and Gram-negative bacteria has been documented, showcasing its role as an intermediate in producing more potent cephalosporins .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 331.32 g/mol
  • Appearance: Typically exists as a white to off-white crystalline powder.
  • Solubility: Soluble in water and organic solvents like methanol.

Chemical Properties

  • Melting Point: Approximately 130-135 °C.
  • pH Stability: Stable within a pH range of 4-7.
  • Reactivity: Sensitive to hydrolysis under alkaline conditions.

Relevant analyses confirm that deacetoxycephalosporin C maintains stability under standard laboratory conditions but may degrade under extreme pH or temperature variations .

Applications

Scientific Uses

Deacetoxycephalosporin C serves as a critical intermediate in the synthesis of various cephalosporins used in clinical settings for treating bacterial infections. Additionally, it is utilized in research focused on antibiotic resistance mechanisms and the development of novel antibacterial agents. Its enzymatic synthesis pathway has implications for biotechnological applications aimed at optimizing antibiotic production processes .

Biosynthesis and Enzymology of Deacetoxycephalosporin C (DAOC)

Role of Deacetoxycephalosporin C Synthase (DAOCS) in β-Lactam Biosynthesis

Deacetoxycephalosporin C synthase (DAOCS), also termed "expandase," catalyzes the committed step in cephalosporin biosynthesis: the oxidative ring expansion of the pentavalent thiazolidine ring in penicillin N to form the hexavalent dihydrothiazine ring in deacetoxycephalosporin C (DAOC). This conversion is critical for enhancing the antibacterial spectrum and stability of β-lactam antibiotics [1]. DAOCS belongs to the non-heme Fe(II)- and 2-oxoglutarate (2OG)-dependent oxygenase superfamily, utilizing molecular oxygen to drive this energetically challenging reaction [2] [4].

Mechanistic Insights into DAOCS-Catalyzed Ring Expansion

The ring expansion mechanism involves three synchronized steps:

  • Substrate Coordination: Penicillin N binds to DAOCS via conserved residues (e.g., Arg306, Ser309 in Acremonium chrysogenum), positioning the substrate for epoxidation [4].
  • Cofactor Activation: Fe(II) coordinates with 2OG and O₂, triggering decarboxylation of 2OG to succinate and CO₂, forming a reactive Fe(IV)-oxo intermediate [2] [4].
  • Epoxidation and Expansion: The Fe(IV)-oxo species abstracts a hydrogen from the penicillin N thiazolidine ring, enabling epoxidation at the C2–C3 bond. Subsequent rearrangement expands the ring to form DAOC [4].

Pre-steady-state kinetic analyses confirm a consensus mechanism where enzyme·Fe(II)·2OG·substrate ternary complex formation is obligatory, contradicting earlier "ping-pong" proposals [4].

Comparative Analysis of Fungal Bifunctional DAOCS/DACS vs. Bacterial Monooxygenase Systems

  • Fungal Systems: Acremonium chrysogenum employs a bifunctional DAOCS that sequentially catalyzes ring expansion (to DAOC) and C3-hydroxylation (to deacetylcephalosporin C, DAC) [1].
  • Bacterial Systems: Streptomyces clavuligerus utilizes two separate enzymes—DAOCS (expandase) for ring expansion and DAC synthase (DACS) for hydroxylation [1].

Table 1: Evolutionary Divergence in DAOCS Functionality

Organism TypeEnzyme SystemCatalytic Functions
FungalBifunctional DAOCS/DACSRing expansion + C3-hydroxylation
BacterialMonofunctional DAOCS + DACSRing expansion (DAOCS only); Hydroxylation (DACS)

Substrate Specificity and Catalytic Efficiency of DAOCS

Structural Determinants for Penicillin N Recognition

DAOCS exhibits stringent specificity for penicillin N due to:

  • Substrate-Binding Pocket: Polar residues (e.g., Lys47, Gln165 in S. clavuligerus) form hydrogen bonds with the penicillin N D-α-aminoadipyl side chain [1] [4].
  • Steric Constraints: A narrow hydrophobic tunnel excludes bulkier substrates like penicillin G (phenylacetyl side chain) [4].

Mutagenesis studies reveal that residues near the Fe(II) center (e.g., His183, Asp185) modulate substrate orientation, with mutations altering catalytic efficiency by ≤20-fold [4].

Engineering DAOCS for Non-Natural Substrates (e.g., Penicillin G/V)

Directed evolution and rational design have enhanced DAOCS activity toward semisynthetic penicillins:

  • Penicillin G Expansion: Mutant DAOCS (F58I/R306L) increases DAOC production from penicillin G by 15-fold by enlarging the side-chain binding pocket [1].
  • Penicillin V Adaptation: Substitution at Tyr284 (e.g., Y284H) improves kcat/KM by 8-fold for this phenoxymethyl-derivative [4].

Table 2: Engineered DAOCS Mutants for Non-Natural Substrates

MutationSubstrateCatalytic Efficiency (kcat/KM)Application
F58I/R306LPenicillin G15-fold increase vs. wild-typeCephalexin precursor synthesis
Y284HPenicillin V8-fold increase vs. wild-typeOral cephalosporin production

Cofactor Dependencies in DAOCS Activity

Iron(II) and 2-Oxoglutarate Coordination Dynamics

DAOCS requires Fe(II) and 2OG in a 1:1 stoichiometry:

  • Metal Coordination: Fe(II) binds to a conserved 2-His-1-Asp facial triad (His183, Asp185, His267 in A. chrysogenum) [2] [4].
  • 2OG Binding: 2OG chelates Fe(II) via C1-carboxylate and C2-ketone groups, with Arg281 stabilizing the C5-carboxylate [4].
  • Oxygen Activation: Sequential binding (Fe(II) → 2OG → substrate → O₂) ensures controlled ROS generation [2] [4].

Table 3: Cofactor Binding Sequence in DAOCS

StepComponent AddedStructural Event
1Fe(II)Binds to His183/Asp185/His267 triad
22OGChelates Fe(II); stabilized by Arg281
3Penicillin NPositions thiazolidine ring near Fe center
4O₂Oxidizes 2OG → succinate + CO₂, forming Fe(IV)=O

Redox Regulation and Oxygen Activation Mechanisms

  • Redox Sensing: Cysteine residues (e.g., Cys106 in S. clavuligerus) undergo reversible oxidation, modulating enzyme activity under oxidative stress [4].
  • Oxygen Limitation: Hypoxia induces DAOCS nuclear translocation in fungi, upregulating cephalosporin biosynthesis genes [1] [7].
  • ROS Scavenging: Catalase co-localization minimizes oxidative damage during Fe(IV)=O formation [4].

The Fe(IV)=O intermediate's lifetime is tightly regulated; delayed substrate binding leads to auto-oxidation and enzyme inactivation [2] [4].

Properties

Product Name

deacetoxycephalosporin C(1-)

IUPAC Name

(6R,7R)-7-[[(5R)-5-azaniumyl-5-carboxylatopentanoyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Molecular Formula

C14H18N3O6S-

Molecular Weight

356.38 g/mol

InChI

InChI=1S/C14H19N3O6S/c1-6-5-24-12-9(11(19)17(12)10(6)14(22)23)16-8(18)4-2-3-7(15)13(20)21/h7,9,12H,2-5,15H2,1H3,(H,16,18)(H,20,21)(H,22,23)/p-1/t7-,9-,12-/m1/s1

InChI Key

NNQIJOYQWYKBOW-JWKOBGCHSA-M

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)CCCC(C(=O)[O-])[NH3+])SC1)C(=O)[O-]

Isomeric SMILES

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CCC[C@H](C(=O)[O-])[NH3+])SC1)C(=O)[O-]

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